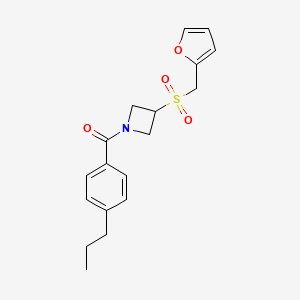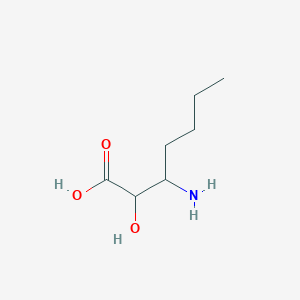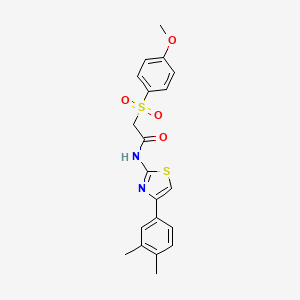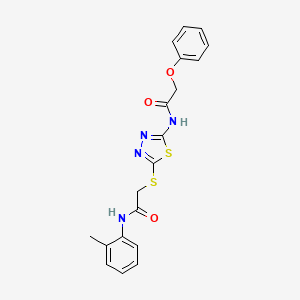![molecular formula C16H23N3O2 B2910463 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 902349-50-2](/img/structure/B2910463.png)
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, also known as DMCP, is a chemical compound used in scientific research. It is a piperidine derivative that has been studied for its potential as a therapeutic agent for various conditions.
Mécanisme D'action
The exact mechanism of action of 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and mood. This compound may enhance GABAergic neurotransmission by binding to GABA receptors or modulating GABA release.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It may also have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. This compound may also have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a long half-life, which allows for extended experiments. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its neuroprotective effects, and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with the GABAergic system in the brain.
Méthodes De Synthèse
The synthesis of 1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves multiple steps. First, 2,4-dimethylphenyl isocyanate is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then treated with formaldehyde and hydrogen gas in the presence of a catalyst to yield this compound.
Applications De Recherche Scientifique
1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied for its potential as a therapeutic agent for various conditions, including addiction, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for drug addiction. This compound has also been studied for its potential as a neuroprotective agent, and may have applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-3-4-14(12(2)9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCJZQWEESEBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B2910380.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2910383.png)



![4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine](/img/structure/B2910393.png)

![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)

![2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2910398.png)

![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)